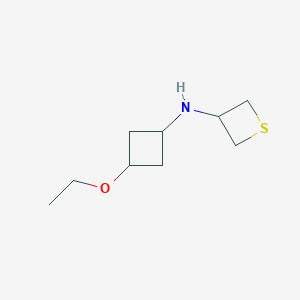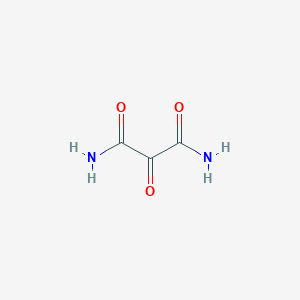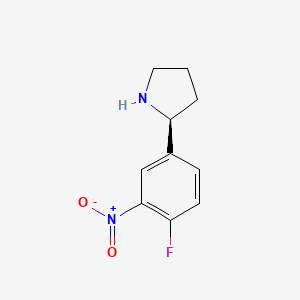
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluoro-3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-nitrobenzaldehyde and (S)-pyrrolidine.
Condensation Reaction: The 4-fluoro-3-nitrobenzaldehyde undergoes a condensation reaction with (S)-pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, suitable solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Major Products Formed
Reduction: (S)-2-(4-Fluoro-3-aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding lactams.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4-Chloro-3-nitrophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-(4-Fluoro-3-aminophenyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(S)-2-(4-Fluoro-3-nitrophenyl)pyrrolidine is unique due to the presence of both fluorine and nitro groups, which can significantly impact its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and lipophilicity, while the nitro group can participate in various redox reactions.
Eigenschaften
Molekularformel |
C10H11FN2O2 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
(2S)-2-(4-fluoro-3-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-8-4-3-7(6-10(8)13(14)15)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m0/s1 |
InChI-Schlüssel |
OHROAQNVAJLFJV-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


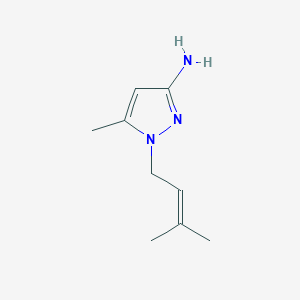

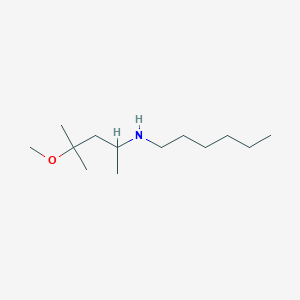
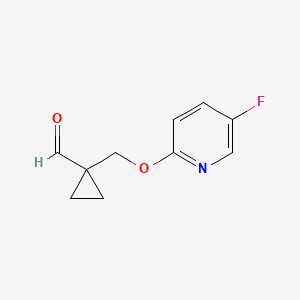
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
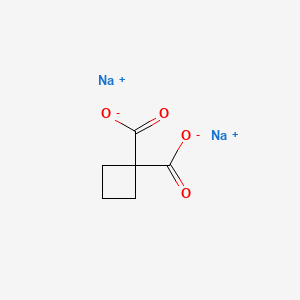
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
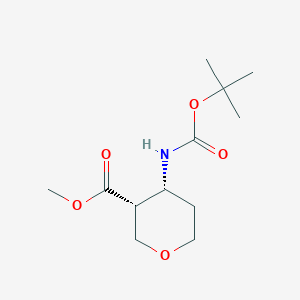

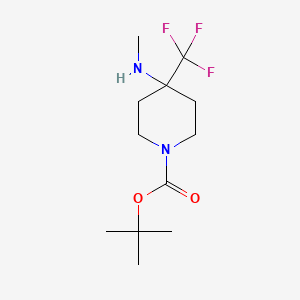
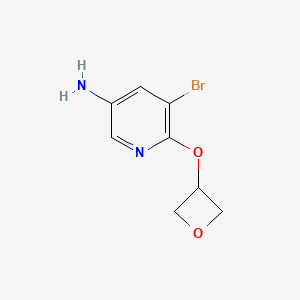
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
